Zomepirac-d4 (sodium salt)

Description

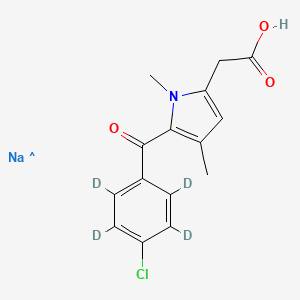

Zomepirac-d4 (sodium salt) is a deuterated analog of zomepirac sodium salt, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin biosynthesis. Its molecular formula is C15H10D4ClNNaO3, with a molecular weight of 317.74 g/mol . This compound is specifically labeled with four deuterium atoms, enhancing its utility in metabolic and pharmacokinetic studies as a stable isotope-labeled internal standard.

Properties

Molecular Formula |

C15H14ClNNaO3 |

|---|---|

Molecular Weight |

318.74 g/mol |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/i3D,4D,5D,6D; |

InChI Key |

HAHQPTOOUJYZKK-HGSONKNXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)O)C)[2H])[2H])Cl)[2H].[Na] |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zomepirac-d4 (sodium salt) involves the incorporation of deuterium atoms into the Zomepirac molecule. The general synthetic route for Zomepirac involves the following steps :

Starting Material: Diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine.

Intermediate Formation: The Hantzsch pyrrole synthesis is modified to produce an intermediate compound.

Saponification and Monoesterification: These steps lead to the formation of an ester intermediate.

Acylation: The ester is acylated with N,N-dimethyl-p-chlorobenzamide.

Final Saponification: This step yields Zomepirac.

For the deuterated version, deuterium-labeled reagents are used in the synthesis to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Zomepirac-d4 (sodium salt) would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The process would involve large-scale reactors, purification systems, and quality control measures to ensure the final product’s purity and isotopic labeling.

Chemical Reactions Analysis

Common NSAID-Related Reactions

Zomepirac-d4 participates in reactions typical of pyrrole-acetic acid derivatives:

Oxidation

-

Reacts with cytochrome P450 enzymes (e.g., CYP2C9), forming hydroxylated metabolites .

-

Example: Oxidation at the methyl group on the pyrrole ring generates 5-hydroxy metabolites .

Hydrolysis

-

Undergoes ester hydrolysis in alkaline aqueous solutions , reverting to the free acid form (zomepirac-d4 acid).

Acetylation

-

Reacts with acetyl-CoA in hepatic microsomes, forming N-acetylated derivatives .

Metabolic Pathways and Reactive Intermediate Formation

Zomepirac-d4’s metabolic reactivity is critical to its toxicological profile:

Protein Binding and Immunogenicity

-

Dipeptidyl peptidase IV (DPP-IV) is a primary target for covalent adduct formation with ZAG, potentially triggering immune responses .

-

Adduct formation correlates with dose-dependent hepatotoxicity in preclinical models .

Stability Under Analytical Conditions

| Parameter | Conditions | Degradation Products | Reference |

|---|---|---|---|

| Thermal decomposition | >200°C | Chlorobenzene derivatives, CO₂ | |

| Photodegradation | UV light (254 nm) | Isomerized pyrrole derivatives |

Scientific Research Applications

Zomepirac-d4 (sodium salt) has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

Biology: Helps in studying metabolic pathways and enzyme interactions.

Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Employed in the development of new NSAIDs and related compounds.

Mechanism of Action

Zomepirac-d4 (sodium salt) exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in biological systems.

Comparison with Similar Compounds

Research Implications and Limitations

- Zomepirac-d4 is critical for elucidating the metabolism of zomepirac sodium, particularly in identifying deuterium-related kinetic isotope effects .

- Safety Note: Zomepirac sodium salt was withdrawn from clinical use due to hepatotoxicity, underscoring the importance of deuterated analogs in avoiding patient exposure during research .

- Analytical Utility : Deuterated compounds like zomepirac-d4 improve the accuracy of LC-MS/MS methods by serving as internal standards .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Zomepirac-d4 (sodium salt) in complex biological matrices?

Methodological Answer:

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying deuterated compounds like Zomepirac-d4 due to its high sensitivity and specificity. Ensure isotopic purity validation using nuclear magnetic resonance (NMR) and mass spectral fragmentation patterns to confirm deuterium incorporation at the specified positions .

- For solubility testing, use standardized protocols (e.g., shake-flask method) in aqueous buffers at physiological pH (7.4) to simulate biological conditions. Record solubility limits and compare with non-deuterated analogs to assess isotopic effects .

Q. How can researchers validate the stability of Zomepirac-d4 (sodium salt) under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., -20°C, 4°C, 25°C) and humidity-controlled environments. Monitor degradation products using HPLC-MS/MS and quantify stability thresholds (e.g., ≥95% purity after 6 months) .

- Include light sensitivity assays by storing aliquots in amber vials versus clear glass under UV/visible light. Track photodegradation kinetics to establish optimal storage guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data between Zomepirac-d4 and its non-deuterated parent compound?

Methodological Answer:

- Perform comparative in vitro metabolism studies using liver microsomes or hepatocytes to identify deuterium isotope effects on cytochrome P450-mediated oxidation. Use kinetic isotope effect (KIE) calculations to quantify metabolic rate differences .

- In vivo studies should employ crossover designs in animal models, controlling for variables like diet, hydration, and renal clearance. Use LC-MS/MS to measure plasma half-life differences and correlate with deuterium’s impact on hydrogen-bonding interactions .

Q. How can isotopic labeling artifacts in Zomepirac-d4 (sodium salt) impact data interpretation in tracer studies?

Q. What are the best practices for synthesizing Zomepirac-d4 (sodium salt) with high isotopic enrichment?

Methodological Answer:

- Use deuterated precursors (e.g., deuterium oxide or deuterated acetic anhydride) in multi-step synthesis, optimizing reaction conditions (temperature, pH) to minimize back-exchange. Monitor deuterium incorporation at each step via FTIR and MS .

- Purify intermediates using preparative chromatography with deuterated solvents to prevent isotopic dilution. Confirm final product stoichiometry via elemental analysis and X-ray crystallography .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported solubility and partition coefficients (LogP) for Zomepirac-d4?

Methodological Answer:

- Replicate experiments across independent labs using harmonized protocols (e.g., OECD Guidelines for solubility testing). Apply statistical tools like Bland-Altman plots to assess inter-lab variability and identify systematic errors .

- Use molecular dynamics simulations to model deuterium’s effects on hydrophobicity and compare with empirical LogP data. This dual approach isolates isotopic contributions from experimental noise .

Q. What methodologies ensure reproducibility in Zomepirac-d4’s bioanalytical assays across different instrumentation platforms?

Methodological Answer:

- Implement standardized calibration curves with certified reference materials (CRMs) and internal standards (e.g., Zomepirac-d8). Validate cross-platform consistency via inter-laboratory ring trials .

- Document instrument parameters (e.g., collision energy in MS/MS, column temperature in HPLC) in machine-readable metadata formats to enhance reproducibility .

Ethical and Reporting Standards

Q. How should researchers report deuterated compound data to meet journal guidelines for isotopic studies?

Methodological Answer:

- Adhere to the CONSORT checklist for chemical synthesis studies, detailing deuterium positions, isotopic enrichment levels, and purity validation methods. Include raw spectral data (NMR, MS) as supplementary materials .

- Disclose solvent deuterium content in experimental sections, as residual deuterated solvents may affect biological assays (e.g., cytotoxicity or membrane permeability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.